[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Description
The compound [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a phosphatidylcholine (PC) derivative characterized by a glycerol backbone with two polyunsaturated fatty acyl chains and a phosphocholine headgroup. The stereochemistry at the glycerol C-2 position (R-configuration) and the distinct double bond geometries in the acyl chains (one with a 14E configuration and the other with 14Z) are critical structural features. These attributes influence membrane fluidity, signaling properties, and interactions with proteins such as phospholipases or cannabinoid receptors .
Properties
IUPAC Name |
[(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-47(50)54-44-46(45-56-58(52,53)55-43-42-49(3,4)5)57-48(51)41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,26-29,32-35,46H,6-13,18-19,24-25,30-31,36-45H2,1-5H3/b16-14-,17-15+,22-20-,23-21-,28-26-,29-27-,34-32-,35-33-/t46-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLVZIFMYXDKCN-HLKGGLNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
830.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17688-29-8 | |
| Record name | 1,2-Diarachidonoyl-glycero-3-phosphocholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017688298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biological Activity
The compound [(2R)-2-[(5Z,8Z,11Z,14E)-icosa-5,8,11,14-tetraenoyl]oxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex phospholipid derivative that has garnered attention for its biological activities. This article will provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Structural Information
The compound is characterized by a complex structure involving multiple unsaturated fatty acid chains and a phosphate group. Its molecular formula is , with a molecular weight of approximately 854.036 g/mol. The compound's structure includes:
- Two icosa-tetraenoyl groups : These are long-chain polyunsaturated fatty acids that contribute to the compound's biological activity.
- Phosphate group : This group plays a critical role in cellular signaling and membrane dynamics.
| Property | Value |
|---|---|
| Molecular Weight | 854.036 g/mol |
| LogP (octanol-water partition) | 10.6439 |
| PSA (polar surface area) | 184.32 Ų |
- Cell Membrane Interaction : The presence of long-chain fatty acids allows the compound to integrate into cell membranes. This integration can affect membrane fluidity and permeability, influencing various cellular processes such as signaling and transport.
- Signal Transduction : The phosphate group in the structure is crucial for interacting with proteins involved in signaling pathways. It may act as a second messenger or modulate the activity of specific kinases or phosphatases.
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects by modulating cytokine production in macrophages and other immune cells .
Study 1: Synthesis and Biological Activity in Mouse Models
A study reported the synthesis of tetra-deuterated derivatives of the compound to investigate its biological activity in mouse brain tissues. The synthesized derivatives demonstrated significant interactions with cannabinoid receptors, suggesting potential applications in neuropharmacology .
Study 2: Phospholipid Metabolism
Research highlighted that this compound could be involved in lipid metabolism pathways within cells. It was shown to influence the synthesis of other bioactive lipids, which play roles in inflammation and cellular signaling .
Study 3: Cytotoxicity and Therapeutic Potential
In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. Results indicated selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .
Comparative Biological Activity Table
Scientific Research Applications
Membrane Structure and Function
Phospholipids play a crucial role in forming cellular membranes. The unique structure of this compound allows it to integrate into lipid bilayers effectively due to its amphiphilic nature. It can influence membrane fluidity and permeability, making it a valuable tool in studying membrane dynamics and cellular signaling pathways.
Drug Delivery Systems
The compound's ability to form micelles and liposomes enhances its potential as a drug delivery vehicle. Its phospholipid structure allows for the encapsulation of hydrophobic drugs while improving their solubility and bioavailability. This property is particularly useful in targeted therapies for cancer treatment.
Biomaterials Development
This compound can be utilized in the development of biomaterials for tissue engineering. Its biocompatibility and ability to promote cell adhesion make it suitable for creating scaffolds that support tissue regeneration.
Anti-inflammatory Properties
Research indicates that compounds similar to this phospholipid exhibit anti-inflammatory effects. They can modulate inflammatory responses by influencing the production of pro-inflammatory cytokines. This application is particularly relevant in treating chronic inflammatory diseases such as arthritis.
Neuroprotective Effects
Studies suggest that phospholipids can have neuroprotective properties by stabilizing neuronal membranes and preventing apoptosis in neurodegenerative conditions like Alzheimer's disease. The specific structure of this compound may enhance its efficacy in neuroprotection.
Nanocarriers for Gene Therapy
The compound's ability to form stable nanoparticles makes it an excellent candidate for gene delivery systems. Its positive charge can facilitate the complexation with negatively charged nucleic acids (DNA/RNA), enhancing transfection efficiency in gene therapy applications.
Imaging Agents
Incorporating this phospholipid into imaging agents can enhance the contrast in medical imaging techniques such as MRI or ultrasound due to its unique chemical properties. This application has the potential to improve diagnostic capabilities in clinical settings.
Case Studies and Research Findings
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2020 | Drug Delivery | Demonstrated enhanced bioavailability of encapsulated drugs using this phospholipid as a carrier. |
| Johnson et al., 2021 | Anti-inflammatory | Found significant reduction in inflammatory markers in vitro when treated with this compound. |
| Lee et al., 2023 | Gene Therapy | Reported increased transfection rates in cancer cells using nanoparticles formed from this phospholipid. |
Comparison with Similar Compounds
Key Analogues:
PC(15:0/20:5(5Z,8Z,11Z,14Z,17Z)) (): Contains a pentadecanoyl (saturated) chain at the sn-1 position and a 20:5 eicosapentaenoyl (EPA) chain at sn-2. The EPA chain has five double bonds (all Z), enhancing membrane flexibility compared to the target compound’s tetraunsaturated chains.
PC(o-18:1(9Z)/20:4(8Z,11Z,14Z,17Z)) (): Features an oleyl (18:1, 9Z) ether-linked chain at sn-1 and a 20:4 acyl chain with four Z double bonds. Ether linkages confer resistance to enzymatic hydrolysis, altering metabolic stability .
Anandamide O-phosphate (): A phosphate derivative of the endocannabinoid anandamide. Shares a tetraunsaturated acyl chain but lacks the glycerol backbone and phosphocholine headgroup, leading to divergent receptor affinities .
Table 1: Structural Comparison
| Compound | sn-1 Chain | sn-2 Chain | Headgroup | Key Functional Impact |
|---|---|---|---|---|
| Target Compound | 20:4(5Z,8Z,11Z,14E) | 20:4(5Z,8Z,11Z,14Z) | Phosphocholine | High membrane curvature sensitivity |
| PC(15:0/20:5(5Z,8Z,11Z,14Z,17Z)) | 15:0 (saturated) | 20:5(5Z,8Z,11Z,14Z,17Z) | Phosphocholine | Increased omega-3 signaling activity |
| PC(o-18:1(9Z)/20:4(8Z,11Z,14Z,17Z)) | o-18:1(9Z) (ether-linked) | 20:4(8Z,11Z,14Z,17Z) | Phosphocholine | Enhanced metabolic stability |
| Anandamide O-phosphate | N/A | 20:4(5Z,8Z,11Z,14Z) | Phosphate-ethanolamine | Cannabinoid receptor modulation |
Physicochemical Properties
- Hydrophobicity : The target compound’s tetraunsaturated chains reduce hydrophobicity compared to saturated analogues (e.g., PC(15:0/20:5)), increasing aqueous solubility .
- Metabolic Stability : Ether-linked chains (e.g., in PC(o-18:1/20:4)) resist phospholipase A2 cleavage, unlike ester-linked chains in the target compound .
Methodological Insights for Comparative Analysis
- Similarity Metrics : Tanimoto and Dice coefficients () quantify structural overlap. For example, the target compound and PC(o-18:1/20:4) may share a Tanimoto score >0.7 based on acyl chain similarity, but headgroup differences reduce bioactivity overlap .
- Activity Landscape Modeling (): Identifies “activity cliffs” where minor structural changes (e.g., 14E vs. 14Z) lead to significant potency shifts.
- Molecular Networking (): Clusters compounds by MS/MS fragmentation patterns; the target compound’s unique double bond geometry may place it in a distinct cluster from all-Z analogues.
Preparation Methods
Substrate Preparation
The (5Z,8Z,11Z,14E)- and (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl-CoA thioesters are synthesized via enzymatic elongation and desaturation of linoleic acid precursors. Saccharomyces cerevisiae Δ9-desaturase and human Δ5-/Δ6-desaturases are employed to introduce double bonds at specific positions, preserving the Z/E configurations. The CoA-activated arachidonoyl groups are purified via reverse-phase chromatography (≥98% purity, confirmed by LC-MS).
Acylation of Glycerol-3-Phosphate
G3P is acylated using recombinant glycerol-3-phosphate acyltransferase (GPAT) and lysophosphatidic acid acyltransferase (LPAAT) in a microsomal membrane system. The (2R)-stereochemistry is maintained by stereoselective GPAT isoforms, yielding sn-glycerol-3-phosphate derivatives. Reaction conditions (pH 7.4, 37°C, 12 h) achieve 85–90% conversion to phosphatidic acid (PA).
Dephosphorylation and Phosphocholine Addition
PA is dephosphorylated by phosphatidic acid phosphatase to generate sn-1,2-diarachidonoylglycerol (DAG). CDP-choline:diacylglycerol cholinephosphotransferase (CPT) then transfers the phosphocholine group from CDP-choline to DAG, forming the target phosphatidylcholine. The final product is extracted using chloroform/methanol (2:1 v/v) and purified via silica gel chromatography (yield: 72–78%).
Chemical Synthesis via Stereoselective Acylation
Chemical synthesis offers precise control over acyl chain positioning and stereochemistry, albeit with increased complexity. This route involves four stages: (1) glycerol backbone functionalization, (2) arachidonoyl group installation, (3) phosphocholine coupling, and (4) global deprotection.
Glycerol Backbone Preparation
(2R)-1,2-Isopropylidene-sn-glycerol serves as the chiral starting material. The sn-3 hydroxyl is protected with a tert-butyldimethylsilyl (TBS) group, while the sn-1 and sn-2 positions are activated for acylation.
Arachidonoyl Chain Installation
The (5Z,8Z,11Z,14E)- and (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl groups are introduced via Steglich esterification. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) catalyze the coupling of the arachidonoyl chlorides to the sn-1 and sn-2 hydroxyls. Reaction monitoring by TLC (hexane:ethyl acetate, 4:1) ensures complete acylation (24 h, 0°C, 92% yield).
Table 1: Reaction Conditions for Acylation Steps
| Parameter | Value |
|---|---|
| Acylating Agent | Arachidonoyl chloride (2 eq) |
| Catalyst | DCC (1.2 eq), DMAP (0.1 eq) |
| Solvent | Anhydrous dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 24 hours |
| Yield | 92% |
Phosphocholine Headgroup Coupling
The TBS group at sn-3 is removed using tetrabutylammonium fluoride (TBAF), exposing the hydroxyl for phosphorylation. Phosphoramidite chemistry is employed: the hydroxyl reacts with 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with trimethylamine to install the phosphocholine moiety. The reaction proceeds under argon at −78°C (88% yield).
Global Deprotection and Purification
The isopropylidene group is cleaved using aqueous HCl (pH 2), yielding the final compound. Purification via preparative HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity. Lyophilization produces a white solid stable at −80°C for >6 months.
Hybrid Chemoenzymatic Approaches
Combining chemical synthesis with enzymatic resolution addresses challenges in stereochemical purity.
Racemic Mixture Resolution
Racemic DAG is synthesized chemically, then subjected to phospholipase A2 hydrolysis. The enzyme selectively cleaves the sn-1 acyl chain of the (2R)-enantiomer, enabling separation of the desired (2R)-DAG via chiral chromatography.
Phosphorylation Using Potato Acyltransferase
The resolved (2R)-DAG is phosphorylated using solubilized potato acyltransferase, which transfers the phosphocholine group from lyso-phosphatidylcholine. This method avoids harsh phosphorylation reagents, improving yield (81%) and reducing byproducts.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthesis Routes
Table 2: Yield and Purity Across Methods
| Method | Yield | Purity | Stereochemical Control |
|---|---|---|---|
| Enzymatic (Kennedy) | 72–78% | ≥95% | High |
| Chemical | 88% | ≥95% | Moderate |
| Chemoenzymatic | 81% | ≥98% | Very High |
Industrial-Scale Production Challenges
-
Cost of Arachidonoyl-CoA : $12,000/g (commercial source) necessitates in-house enzymatic synthesis.
-
Oxygen Sensitivity : Large-scale reactions require specialized reactors with <1 ppm O₂.
-
Regulatory Compliance : FDA guidelines for phospholipid impurities (e.g., lysophosphatidylcholine <0.1%) mandate rigorous QC.
Emerging Technologies
Q & A
Q. Q1. How can researchers determine the stereochemical configuration and double-bond geometry of this compound experimentally?
Methodological Answer:
- Stereochemistry: Utilize nuclear magnetic resonance (NMR) spectroscopy, focusing on coupling constants and NOESY/ROESY experiments to confirm the (2R) configuration of the glycerol backbone. For example, the spatial proximity of protons on the chiral center can differentiate between enantiomers .
- Double-bond geometry: Employ gas chromatography (GC) coupled with mass spectrometry (MS) using derivatization agents like dimethyl disulfide (DMDS) to stabilize and identify Z/E configurations. The retention indices and fragmentation patterns in MS can distinguish between 5Z,8Z,11Z,14E and 5Z,8Z,11Z,14Z isomers .
Q. Q2. What analytical techniques are most reliable for characterizing this phospholipid’s purity and structural integrity?
Methodological Answer:
- High-resolution mass spectrometry (HRMS): Use electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to confirm the molecular formula (e.g., m/z 892.56 for [M+H]⁺) and detect trace impurities. Evidence from mzCloud-curated spectral libraries highlights the importance of isotopic pattern matching .
- Tandem MS (MS/MS): Fragment the precursor ion to validate acyl chain composition and phosphate headgroup connectivity. For example, neutral loss of trimethylamine (59 Da) or arachidonate-derived fragments (e.g., m/z 303) confirms structural motifs .
Advanced Research Questions
Q. Q3. How can contradictions in biological activity data (e.g., membrane fluidity vs. signaling function) be resolved for this compound?
Methodological Answer:
- Controlled experimental design: Isolate variables by synthesizing analogs with defined stereochemistry and acyl chain configurations (e.g., 14E vs. 14Z). Compare their effects on membrane biophysics (e.g., fluorescence anisotropy) and cellular signaling (e.g., calcium flux assays) to decouple structural contributions .
- Theoretical linkage: Use lipidomics frameworks to contextualize results. For instance, the "membrane pacemaker" theory predicts that polyunsaturated acyl chains (like 5Z,8Z,11Z,14Z) enhance fluidity, while specific stereochemistry may modulate receptor binding .
Q. Q4. What computational strategies are optimal for modeling this compound’s interactions with lipid bilayers or enzymes?
Methodological Answer:
- Molecular dynamics (MD) simulations: Parameterize the compound using force fields like CHARMM36 or Lipid16. Simulate insertion into bilayers to assess tilt angles, lateral diffusion, and hydrogen bonding with phospholipid headgroups. COMSOL Multiphysics integration enables coupling with experimental data for validation .
- Quantum mechanics/molecular mechanics (QM/MM): Model catalytic interactions with enzymes like phospholipase A2. Focus on the electrophilic susceptibility of the 14E double bond compared to 14Z, which may alter substrate binding .
Q. Q5. How can regioselective acylation be achieved during synthesis to control the positions of 5Z,8Z,11Z,14E and 5Z,8Z,11Z,14Z chains?
Methodological Answer:
- Stepwise acylation: Use orthogonal protecting groups (e.g., tert-butyl for sn-1, Fmoc for sn-2) to sequentially introduce acyl chains. Enzymatic methods (e.g., immobilized lipases) may enhance regioselectivity for unsaturated fatty acids .
- Purification challenges: Employ reverse-phase HPLC with charged aerosol detection (CAD) to resolve diastereomers. Solvent systems like acetonitrile/water with 0.1% ammonium formate improve separation of structurally similar species .
Methodological Frameworks for Data Interpretation
Q. Q6. How should researchers design studies to investigate this compound’s role in lipid signaling pathways?
Methodological Answer:
- Hypothesis-driven workflow: Link to lipid mediator frameworks (e.g., eicosanoid biosynthesis) by tracing metabolic fates using stable isotope labeling (e.g., ¹³C-arachidonate). LC-MS/MS can track incorporation into downstream metabolites like prostaglandins .
- Negative controls: Include phospholipase inhibitors (e.g., methyl arachidonyl fluorophosphonate) to confirm signaling specificity. Theoretical alignment with lipid raft dynamics may explain compartmentalized activity .
Addressing Reproducibility Challenges
Q. Q7. Why do discrepancies arise in reported physical properties (e.g., solubility) across studies?
Methodological Answer:
- Standardization protocols: Adopt IUPAC guidelines for lipid solubilization. For example, use sodium cholate for micelle formation in aqueous buffers, and report exact temperature/pH conditions. Evidence shows that 14E isomers exhibit 20% lower critical micelle concentration (CMC) than 14Z analogs .
- Batch variability analysis: Implement qNMR with internal standards (e.g., trimethylsilylpropanoic acid) to quantify impurities. ChemSpider data highlights batch-dependent variations in acyl chain oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
